molecular formula C15H15ClN2O3S B2855974 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate CAS No. 338401-98-2

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate

Cat. No.: B2855974
CAS No.: 338401-98-2
M. Wt: 338.81
InChI Key: DQPCAISWNAUIAP-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is a heterocyclic organic compound. This type of compound is known for its diverse applications in various fields including medicinal chemistry, agriculture, and materials science. This compound features both a pyrimidine ring and a benzene ring, two structures known for their stability and ability to interact with biological molecules.

Preparation Methods

The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate involves several steps:

  • Preparation of Pyrimidine Intermediate: : The pyrimidine intermediate can be synthesized through a reaction between ethyl acetoacetate and thiourea under basic conditions, followed by methylation using methyl iodide.

  • Esterification: : The 3-chlorobenzenecarboxylic acid undergoes esterification with the pyrimidine intermediate in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide.

For industrial production, these reactions can be scaled up using continuous flow reactors, which allow for better control of reaction parameters, higher yields, and improved safety.

Chemical Reactions Analysis

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is involved in several types of reactions:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl group in the pyrimidine ring can undergo reduction to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The chlorobenzene ring can participate in nucleophilic aromatic substitution, particularly with nucleophiles like amines or alkoxides, under appropriate conditions.

Scientific Research Applications

This compound has broad applications in research:

  • Medicinal Chemistry: : As a scaffold in drug design, the pyrimidine ring is known to interact with various enzymes and receptors, potentially leading to therapeutic agents.

  • Biological Studies: : The compound can be used as a probe in biochemical assays to study enzyme interactions and reaction mechanisms.

  • Industrial Applications: : It may serve as an intermediate in the synthesis of agricultural chemicals or materials with specific properties.

Mechanism of Action

The biological activity of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate is primarily attributed to its ability to interact with nucleic acids and proteins due to the presence of the pyrimidine ring. The compound may inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, such as other pyrimidine derivatives:

  • Unique Features: : The presence of a methylsulfanyl group in the pyrimidine ring and the ester linkage to a chlorobenzene ring makes this compound distinctive.

  • Similar Compounds: : Other similar compounds include 4-methylthio-6-oxo-1,6-dihydro-5-pyrimidinecarboxylates and methyl 3-chlorobenzenephosphonates.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-12(13(19)18-15(17-9)22-2)6-7-21-14(20)10-4-3-5-11(16)8-10/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPCAISWNAUIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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